

Advanced Material Safety & Synthetic Utility Guide: 3-Bromo-4-fluoro-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: *3-Bromo-4-fluoro-2-nitrobenzaldehyde*

Cat. No.: *B11862823*

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Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic MSDS

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the handling and utilization of highly functionalized building blocks not just as a matter of compliance, but as an exercise in mechanistic precision. **3-Bromo-4-fluoro-2-nitrobenzaldehyde** (CAS: 1807192-88-6) is a highly specialized, multi-electrophilic scaffold utilized in the synthesis of complex heterocycles, such as indoles and indazoles, which are ubiquitous in modern pharmacophores.

Understanding the reactivity of this molecule is inseparable from understanding its safety profile. The exact features that make it a powerful synthetic tool—the electrophilic aldehyde, the highly activated C-F bond, and the reducible nitro group—also dictate its toxicological hazards and handling requirements.

Table 1: Core Physicochemical Specifications

Property	Specification	Mechanistic Implication
IUPAC Name	3-Bromo-4-fluoro-2-nitrobenzaldehyde	Defines the orthogonal reactivity sites (C-Br, C-F, CHO, NO ₂).
CAS Registry Number	1807192-88-6	Verified identifier for procurement and regulatory tracking.
Molecular Formula	C ₇ H ₃ BrFNO ₃	High halogen/nitro content indicates high crystal density and lipophilicity.
Molecular Weight	248.01 g/mol	1[1] standard verification.

Mechanistic Toxicology & GHS Hazard Assessment

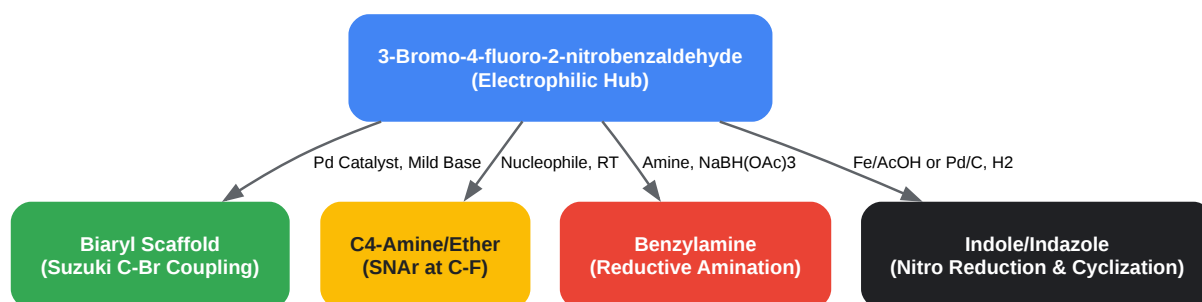
Standard safety data sheets often list hazards without explaining why a chemical is dangerous. By understanding the causality behind the hazards, researchers can design inherently safer experimental setups. Based on structural analogues and supplier safety data ([2\[2\]](#)), we classify this compound with the following GHS standards:

Table 2: Hazard Classification & Causality

GHS Class	Category	H-Statement	Mechanistic Causality
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed	Nitroaromatics disrupt oxidative phosphorylation in vivo and can induce methemoglobinemia via redox cycling.
Skin Irritation	Category 2	H315: Causes skin irritation	The highly electrophilic aldehyde readily forms Schiff bases with primary amines on epidermal keratin, leading to sensitization.
Eye Irritation	Category 2A	H319: Causes serious eye irritation	High lipophilicity (due to Br and F) allows rapid corneal penetration; subsequent protein cross-linking causes severe irritation.
STOT (Single Exposure)	Category 3	H335: May cause respiratory irritation	Fine crystalline dust can aerosolize, delivering the electrophile directly to sensitive mucosal membranes.

Synthetic Workflows & Reaction Pathways

The true value of **3-Bromo-4-fluoro-2-nitrobenzaldehyde** lies in its orthogonal reactivity. You can selectively address the C-F bond via Nucleophilic Aromatic Substitution (SNAr), the C-Br bond via Palladium-catalyzed cross-coupling, or the aldehyde via reductive amination.



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Figure 1: Synthetic divergence of **3-Bromo-4-fluoro-2-nitrobenzaldehyde**.

Self-Validating Handling & Experimental Protocols

To ensure both safety and synthetic success, protocols must be designed as self-validating systems. Below is the optimized methodology for handling this compound and executing a chemoselective SNAr reaction.

Protocol A: Safe Handling & Weighing

- Step 1: Environmental Control. Always handle the solid inside a Ventilated Balance Enclosure (VBE) or a certified fume hood. Causality: The compound is a fine powder with high triboelectric charging potential. A static eliminator should be used to prevent aerosolization and subsequent inhalation (H335 mitigation).
- Step 2: PPE Selection. Wear nitrile gloves (double-gloving recommended) and safety goggles. Causality: Halogenated organics can permeate standard latex rapidly. Double-gloving ensures that if the outer layer is breached by residual solvent on your hands, the inner layer protects against dermal Schiff-base formation (H315 mitigation).
- Step 3: Storage. Store at 2–8 °C under an Argon atmosphere. Causality: Aldehydes are prone to auto-oxidation to the corresponding carboxylic acids in the presence of atmospheric oxygen and light.

Protocol B: Chemoselective S_NAr Substitution at C4

Objective: Displace the C4-fluorine with a secondary amine without triggering competitive reactions at the C3-bromine or the C1-aldehyde.

- Step 1: Inert Atmosphere Setup. Transfer 1.0 eq of **3-Bromo-4-fluoro-2-nitrobenzaldehyde** to a flame-dried Schlenk flask under Argon. Causality: Prevents oxidative degradation of the aldehyde during the reaction.
- Step 2: Solvent & Base Selection. Dissolve the substrate in anhydrous THF (0.2 M). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HF generated during the reaction without attacking the electrophilic aldehyde. Using strong bases like NaOH would trigger a competitive Cannizzaro disproportionation.
- Step 3: Nucleophile Addition. Cool the reaction to 0 °C and dropwise add 1.05 eq of the secondary amine. Causality: The ortho-nitro group provides tremendous thermodynamic stabilization to the Meisenheimer complex, making the C-F bond hyper-reactive. Cooling to 0 °C ensures the amine attacks the C-F bond rather than condensing with the aldehyde.
- Step 4: Self-Validation Checkpoint. After 2 hours, pull a 10 µL aliquot and analyze via LC-MS.
 - Validation Logic: A successful reaction will show a clean mass shift corresponding to the displacement of fluorine (-19 Da) plus the amine mass. If you observe a mass of [M - 18], imine condensation at the aldehyde has occurred, indicating your temperature was too high or your base was too nucleophilic.
- Step 5: Quenching. Quench the reaction with saturated aqueous NH₄Cl. Causality: Mildly acidic quenching protonates residual amines and prevents base-catalyzed side reactions during downstream solvent evaporation.

Protocol C: Emergency Spill Response

- Step 1: Solid Spill. Do not sweep dry. Cover the powder with damp sand or a commercial absorbent to prevent dust generation.

- Step 2: Chemical Neutralization. For surface decontamination, wipe the area with a dilute solution of ethanolamine (1% in water/ethanol), followed by a standard solvent wash. Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly forming an imine with any residual aldehyde and rendering the molecule biologically inert before disposal.

References

The following authoritative sources were utilized to ground the physicochemical data and hazard classifications in this whitepaper:

- Title: 1807192-88-6 | **3-Bromo-4-fluoro-2-nitrobenzaldehyde** Product Specifications
Source: Ambeed URL:[3](#)
- Title: 3-溴-4-氟-2-硝基苯甲醛 | CAS RN 1807192-88-6 Data Source: MolCore URL:[1](#)
- Title: Safety Data Sheet - 4-Bromo-2-fluoro-6-nitrobenzaldehyde (Analogue Proxy Data)
Source: ChemScene URL:[2](#)

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Sources

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